Bithionol
Description
Historical Context and Repurposing in Research
Bithionol (B75329) was first introduced as an anthelmintic agent, proving effective against parasitic flatworms such as Fasciola hepatica (liver flukes) and tapeworms like Anoplocephala perfoliata in veterinary medicine. wikipedia.org In human medicine, it was used to treat paragonimiasis, an infection caused by the lung fluke. acs.orgnih.gov Beyond its use as an anthelmintic, this compound was also incorporated into topical products like cosmetics and soaps for its bacteriostatic capabilities. nih.govdrugbank.com However, its application in topical formulations was discontinued (B1498344) after it was identified as a potent photosensitizer capable of causing severe skin reactions, leading to the withdrawal of its approval for such uses in 1967. drugbank.comnih.gov
The established clinical history and known biological activities of this compound made it a prime candidate for drug repurposing—the investigation of existing drugs for new therapeutic purposes. nih.govbeckershospitalreview.com This approach is often more cost-effective and time-efficient than developing new drugs from scratch. nih.gov Researchers began to explore the broader potential of this compound, shifting its focus from a discontinued topical agent and specific antiparasitic to a subject of intense academic investigation for a variety of other conditions. This renewed interest has led to the discovery of its potential in oncology, infectious disease, and cellular biology. beckershospitalreview.comnih.govtoku-e.com
Current Research Landscape and Significance
The current research landscape for this compound is diverse, with studies exploring its efficacy against a range of challenging diseases. A significant area of focus is its antimicrobial activity, particularly in the context of antibiotic resistance.
Antimicrobial Research: Modern research has highlighted this compound's effectiveness against multidrug-resistant (MDR) bacteria. acs.orgnih.gov Studies have shown it can restore the sensitivity of colistin-resistant Gram-negative bacteria to the antibiotic colistin (B93849), demonstrating a synergistic effect. acs.orgnih.govresearchgate.net This combination not only enhances bacterial killing but also proves effective against biofilms, which are notoriously difficult to eradicate. acs.orgnih.gov The mechanism often involves the disruption of the bacterial cell membrane's integrity. frontiersin.orgresearchgate.net Research has also demonstrated its activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). beckershospitalreview.comfrontiersin.org
| Target Organism | Key Finding | Observed Mechanism of Action | Reference |
|---|---|---|---|
| Multidrug-Resistant Gram-Negative Bacteria (MDR-GNB) | Exhibits synergistic antibacterial and anti-biofilm effects when combined with colistin. | Damages bacterial cell membrane integrity and increases reactive oxygen species. | acs.orgnih.gov |
| Enterococcus faecalis and Vancomycin-Resistant E. faecium (VRE) | Shows significant antimicrobial and antibiofilm effects in a dose-dependent manner. | Disrupts the integrity of the bacterial cell membrane. | frontiersin.orgresearchgate.net |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Effectively kills MRSA persister cells. | Disrupts bacterial cell membrane lipid bilayers. | frontiersin.org |
| Mycobacterium abscessus | Demonstrates significant antimicrobial and antibiofilm activities. | Not fully elucidated, but shows bactericidal activity. | researchgate.net |
Anticancer Research: this compound has emerged as a compound of interest in oncology. Research has demonstrated its cytotoxic effects against various ovarian cancer cell lines, including those resistant to the common chemotherapy drug cisplatin (B142131). nih.govaacrjournals.org The proposed mechanisms for its anticancer activity are multifaceted, including the induction of apoptosis (programmed cell death) through caspase activation, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.govmdpi.com Furthermore, this compound has been shown to inhibit autotaxin (ATX), an enzyme implicated in tumor progression. nih.govaacrjournals.org While in vitro studies have been promising, one in vivo study using a xenograft model of ovarian cancer did not show significant anti-tumor activity, although it did confirm the induction of apoptosis. nih.gov
| Cell Line | IC50 Value (µM) | Key Observation | Reference |
|---|---|---|---|
| A2780 | ~20 µM | Most sensitive cell line tested in the study. | aacrjournals.org |
| A2780-CDDP (Cisplatin-Resistant) | Similar to sensitive counterpart | Effective against cisplatin-resistant variant. | nih.govaacrjournals.org |
| SKOV-3 | ~20-60 µM | Dose-dependent cytotoxicity observed. | aacrjournals.org |
| IGROV-1 | ~60 µM | Less sensitive compared to A2780. | nih.govaacrjournals.org |
| IGROV-1CDDP (Cisplatin-Resistant) | Similar to sensitive counterpart | Effective against cisplatin-resistant variant. | nih.govaacrjournals.org |
Other Areas of Investigation: The scope of this compound research extends further into virology and enzymology. It has been identified as an inhibitor of the Zika virus. nih.govnih.gov Mechanistic studies have revealed that this compound is a potent, specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme involved in various physiological processes. wikipedia.orgresearchgate.net It achieves this by binding to an allosteric site, representing a novel mechanism for sAC inhibition. wikipedia.orgresearchgate.netnih.gov Additionally, research has shown that this compound can inhibit transthyretin (TTR) amyloidogenesis, suggesting its potential repositioning as a therapeutic for TTR amyloidosis. nih.gov
The continued exploration of this compound in academic research highlights its significance as a versatile chemical probe and a potential lead compound for developing new therapies for a wide array of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(3,5-dichloro-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H6Cl4O2S/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIOVJDNOJYLKP-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl | |
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Molecular Formula |
[Cl2C6H2(OH)]2S, C12H6Cl4O2S | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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DSSTOX Substance ID |
DTXSID9021342 | |
| Record name | Bithionol | |
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Molecular Weight |
356.0 g/mol | |
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Physical Description |
2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992), White or grayish-white, crystalline powder; [HSDB] | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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| Record name | Bithionol | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in dil caustic soln. A 4% sodium hydroxide soln will dissolve 16.2% bithionol. 15.0 g/100 ml acetone; 19.0 g/100 ml polysorbate 80; 72.5 g/100 ml dimethylacetamide; 5.0 g/100 ml lanolin at 42 °C; 4.0 g/100 ml pine oil; 1.0 g/100 ml corn oil; 0.5 g/100 ml propylene glycol; 0.3 g/100 ml 70% ethanol, Freely sol in ether; sol in chloroform and dilute soln of fixed alkali hydroxides, In water, 4 mg/L at 25 °C | |
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| Record name | Bithionol | |
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| Record name | BITHIONOL | |
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Density |
1.73 (NTP, 1992) - Denser than water; will sink, 1.73 at 25 °C/4 °C | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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| Record name | BITHIONOL | |
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Vapor Pressure |
1.1e-09 mmHg at 99 °F (NTP, 1992), 1.1X10-9 mm Hg at 37 °C | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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| Record name | BITHIONOL | |
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Color/Form |
White or grayish-white, crystalline powder | |
CAS No. |
97-18-7 | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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| Record name | Phenol, 2,2'-thiobis[4,6-dichloro- | |
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Melting Point |
365.9 to 367.7 °F (NTP, 1992), 188 °C | |
| Record name | 2,2'-THIOBIS(4,6-DICHLOROPHENOL) | |
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Mechanisms of Action
Antimicrobial Mechanisms
Bithionol (B75329) exhibits antimicrobial activity through several proposed mechanisms, primarily involving the disruption and permeabilization of bacterial membranes and the inhibition of specific bacterial proteins.
Bacterial Membrane Disruption and Permeabilization
A key mechanism by which this compound exerts its antimicrobial effects is through the disruption of bacterial cell membranes. This disruption can lead to increased membrane permeability and subsequent cell death.
Membrane Fluidity Modulation
Research indicates that this compound can induce rapid membrane permeabilization and an increase in membrane fluidity in bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). pnas.orgnih.gov The insertion of this compound into lipid bilayers can cause significant changes in membrane fluidity, disrupting the normal liquid-crystalline phase of the membrane. pnas.org This disruption can result in passive permeabilization, leakage of cellular components, and ultimately, bacterial death. pnas.org Studies using all-atom molecular dynamics simulations have demonstrated that the insertion of this compound increases membrane fluidity. pnas.orgnih.gov The antipersister potency of membrane-active antimicrobial agents, including this compound, has been shown to correlate with their ability to increase membrane fluidity. pnas.orgnih.gov
Selective Targeting of Bacterial vs. Mammalian Membranes
This compound demonstrates significant selectivity for bacterial membranes compared to mammalian cell membranes. pnas.orgnih.govnih.gov This selectivity is attributed to the difference in lipid composition between bacterial and mammalian membranes. Mammalian cell membranes contain cholesterol, which is largely absent in bacterial membranes. pnas.orgnih.govresearchgate.net All-atom molecular dynamics simulations suggest that the selectivity of this compound for bacterial membranes correlates with its ability to penetrate and embed in bacterial-mimic lipid bilayers, but not in cholesterol-rich mammalian-mimic lipid bilayers. pnas.orgnih.gov This selective interaction with bacterial membranes at concentrations exhibiting low toxicity to mammalian cells is a crucial aspect of its potential as an antimicrobial agent. pnas.orgnih.gov
Inhibition of Specific Bacterial Proteins and Pathways
In addition to membrane disruption, this compound has been shown to inhibit specific bacterial proteins and influence host cellular pathways that can impact infection.
PafA Inhibition in Mycobacterium abscessus and M. tuberculosis
Recent research has revealed that this compound can inhibit Proteasome accessory factor A (PafA) in Mycobacterium abscessus and Mycobacterium tuberculosis. nih.govacs.orgacs.org PafA is considered a potential target for tuberculosis treatment due to its role in virulence and low sequence conservation in humans. acs.org this compound has been found to inhibit PafA in an ATP-competitive manner by binding to the conserved ATP-binding pocket. acs.orgacs.org This inhibition could suppress the growth of M. tuberculosis strains. nih.govacs.orgacs.org Studies have shown that this compound inhibits the pupylation of several M. tuberculosis endogenous proteins, a process PafA is involved in. acs.org The minimum inhibitory concentration (MIC) of this compound against M. abscessus clinical strains has been observed to range from 0.625 to 2.5 μM, demonstrating potent antibacterial efficacy. nih.govnih.gov
Below is a table summarizing MIC values of this compound against different subtypes of M. abscessus:
| M. abscessus Subtype | MIC Range (μM) |
| Clinical Strains | 0.625 - 2.5 |
| Type Strain 19977 | 2.5 |
Data compiled from search result nih.govnih.gov.
Electron microscopy studies have associated the bactericidal mechanism of this compound against M. abscessus with abnormal cell morphology and cell lysis. nih.govnih.gov Furthermore, this compound has demonstrated significant antibiofilm activity against M. abscessus. nih.govnih.gov At a concentration of 128 μg/mL, this compound could completely eliminate biofilms after 48 hours. nih.govnih.gov Significant reductions in biofilm bacteria were also observed at lower concentrations, such as 99.9% elimination at 64 μg/mL and 99% at 32 μg/mL. nih.govnih.gov
Below is a table illustrating the antibiofilm efficacy of this compound against M. abscessus biofilms:
| This compound Concentration (μg/mL) | Biofilm Elimination (%) (48h) |
| 128 | 100 |
| 64 | 99.9 |
| 32 | 99 |
| 16 | 90 |
Data compiled from search result nih.govnih.gov.
Effects on Caspase Response Pathways in Host Cells
This compound has been identified as an inhibitor of host caspases, which are key proteins involved in various host defense pathways and apoptosis. usda.govresearchgate.netnih.govresearchgate.net By targeting these host proteins, this compound can reduce the detrimental effects of certain bacterial toxins and viruses. usda.govresearchgate.net Studies have shown that this compound can inhibit or reduce the toxicity of toxins such as diphtheria, cholera, Pseudomonas aeruginosa exotoxin A, and botulinum neurotoxin serotype A by inhibiting caspases. usda.gov this compound has been observed to block ZIKV-induced host caspases, potentially including caspase-1, -3, -6, -7, and -9, in various cell lines. researchgate.net Research utilizing FRET data has demonstrated that this compound inhibits caspase activity in cellular lysates. researchgate.net For example, in the presence of 33 μM this compound, reduced fluorescence emission was observed in reactions where caspase-containing cellular lysate cleaved fluorescently labeled substrate peptides specific for caspase-3, caspase-3/7, and caspase-6. researchgate.net
Synergistic Antimicrobial Effects
Combination with Colistin (B93849) against Multidrug-Resistant Gram-Negative Bacteria
Studies have indicated that this compound can restore the sensitivity of multidrug-resistant Gram-negative bacteria (MDR GNB) to colistin. researchgate.netnih.govacs.org Colistin is a last-resort antibiotic used for severe infections caused by MDR GNB, but the emergence of colistin-resistant strains poses a significant challenge. researchgate.netnih.govwikipedia.org The combination of this compound and colistin has shown synergistic antibacterial and anti-biofilm effects against these resistant strains both in vitro and in vivo. researchgate.netnih.govacs.org Research suggests that this combination can damage the bacterial cell membrane integrity and increase the production of reactive oxygen species. nih.govacs.org
Combination with Gentamicin (B1671437) against MRSA Persister Cells
This compound has been reported to exhibit synergistic effects with gentamicin against Methicillin-resistant Staphylococcus aureus (MRSA) persister cells. nih.govnih.govcabidigitallibrary.orgasm.org Persister cells are a subpopulation of bacteria that can survive antibiotic treatment without being genetically resistant, contributing to chronic infections. asm.orgrsc.org this compound is thought to kill MRSA persister cells by disrupting the integrity of Gram-positive bacterial membranes. nih.govnih.govasm.org The synergy with gentamicin, an antibiotic that inhibits protein synthesis, may occur because this compound-induced membrane damage allows gentamicin to more easily penetrate the bacterial cells. asm.org This combination has shown efficacy in reducing bacterial burdens in mouse models of chronic deep-seated MRSA infection. nih.govnih.gov
Combination with Miconazole (B906) against Acinetobacter calcoaceticus
Research has identified this compound as having antibacterial properties against Acinetobacter calcoaceticus, a representative of the Acinetobacter calcoaceticus-baumannii complex, which includes opportunistic pathogens known for multidrug resistance. nih.govnih.govacs.orgresearchgate.netfrontiersin.orgresearchgate.net A study screening FDA-approved compounds found that this compound, along with the antifungal miconazole and the anthelmintic dichlorophen, exhibited previously undiscovered antibacterial activity against A. calcoaceticus. nih.govnih.govresearchgate.net Combinations of these drugs were also tested, and the combination of miconazole and this compound showed a synergistic effect against Bacillus subtilis, suggesting potential synergy against other bacteria, including A. calcoaceticus. nih.govresearchgate.net While miconazole is primarily an antifungal that inhibits ergosterol (B1671047) synthesis, it also has some activity against Gram-positive bacteria. wikipedia.orgfishersci.canih.govmims.com Further studies are needed to fully evaluate the antibacterial properties of these combinations against pathogenic bacteria using animal models. nih.govnih.govacs.orgresearchgate.net
Antiparasitic Mechanisms
This compound is well-established as an anthelmintic agent, effective against various parasitic worms, including liver flukes and tapeworms. nih.govwikipedia.orgindiamart.com Its antiparasitic action involves interference with key physiological processes in helminths. nih.govindiamart.comambrosiaformulations.com
Interference with Helminth Neuromuscular Physiology
One of the primary mechanisms by which this compound affects helminths is by interfering with their neuromuscular physiology. nih.govindiamart.comambrosiaformulations.com This interference can lead to the paralysis of the worms, making them unable to maintain their position within the host and facilitating their expulsion. While the precise molecular targets can vary among different helminth species, disruption of normal neuromuscular function is a key aspect of this compound's anthelmintic activity. nih.govindiamart.comambrosiaformulations.comresearchgate.net Some anthelmintics, for example, act as depolarizing neuromuscular blocking agents that affect acetylcholine (B1216132) signaling, leading to paralysis. ksumsc.com
Impairment of Egg Formation in Helminths
In addition to affecting adult worms, this compound also impairs egg formation in helminths. nih.govindiamart.comambrosiaformulations.com This action is crucial for controlling the spread of parasitic infections as it reduces the number of viable eggs released into the environment. By disrupting the processes necessary for egg development, this compound can help to break the parasite's life cycle. nih.govindiamart.comambrosiaformulations.com
This compound's biochemical effects in helminths include the inhibition of oxidative phosphorylation and the potential to chelate iron, which may inactivate iron-containing enzyme systems essential for the parasite's survival and reproduction. nih.govindiamart.comresearchgate.net These biochemical interferences likely contribute to both the neuromuscular effects and the impairment of egg formation. nih.govindiamart.com
This compound is a chemical compound that has been explored for its activity against helminths and its potential as an anticancer agent. Its mechanisms of action in these contexts involve disrupting essential biological processes in the target organisms and cells.
Enzyme Inhibition Studies
Human Carbonic Anhydrase (hCA) Inhibition
This compound has been identified as an inhibitor of human carbonic anhydrase, particularly the hCA II isoform. nih.govrcsb.orgsciprofiles.comresearchgate.netresearchgate.net Studies utilizing techniques such as stopped-flow kinetics have shown that this compound exhibits promising micromolar inhibitory activity against hCA II. nih.govrcsb.orgsciprofiles.comresearchgate.netresearchgate.net This inhibition is attributed to specific interactions within the active site of the enzyme. nih.govrcsb.orgsciprofiles.comresearchgate.net
Halogen Bond Interactions with His64 of hCA II
A key aspect of this compound's inhibitory mechanism involves an unprecedented halogen bond interaction with the histidine 64 (His64) residue in the catalytic active site of hCA II. nih.govrcsb.orgsciprofiles.comresearchgate.net X-ray crystallographic studies have revealed that one of the chlorine atoms on the this compound molecule forms a halogen bond with the N3(ε) atom of His64. nih.govrcsb.orgsciprofiles.comresearchgate.net Quantum mechanics calculations, specifically based on the fragment molecular orbital method, have been employed to estimate the strength of this interaction. nih.govrcsb.orgsciprofiles.comresearchgate.net These calculations suggest a bond strength of approximately 2.9 kcal/mol. nih.govrcsb.orgsciprofiles.comresearchgate.net The significance of this halogen bond in the binding affinity of this compound to hCA II is supported by the compound's inactivity against the hCA III isoform, which is characterized by mutations including His64Lys. nih.govrcsb.orgsciprofiles.comresearchgate.net
Data on Halogen Bond Strength:
| Interaction | Estimated Strength (kcal/mol) | Method |
|---|
Efficacy and Therapeutic Potential in Disease Models
Antibacterial Efficacy
Bithionol (B75329) has shown significant promise as an antibacterial agent, particularly against bacteria that have developed resistance to conventional antibiotics. Its mechanism of action often involves the disruption of bacterial cell membranes, a target that is less prone to the development of resistance. nih.govfrontiersin.org
This compound has demonstrated notable activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired and community-associated infections. frontiersin.orgpnas.org Studies have shown that this compound can effectively kill MRSA by disrupting the integrity of its cell membrane. nih.govresearchgate.net This membrane-targeting action makes it a promising candidate for combating MRSA infections. pnas.org
A critical challenge in treating MRSA infections is the presence of persister cells, which are dormant, non-growing variants of bacteria that exhibit high tolerance to antibiotics. nih.govpnas.org this compound has been identified as a compound capable of effectively killing MRSA persister cells. nih.govpnas.org Its ability to disrupt bacterial membranes is directly correlated with its efficacy against these persistent forms of MRSA. nih.gov Research has shown that this compound can completely eradicate stationary-phase MRSA planktonic and biofilm persisters at a concentration of 32 µg/mL. pnas.orgpnas.org This contrasts sharply with conventional antibiotics like daptomycin (B549167) and linezolid, to which MRSA persisters show a high level of tolerance. pnas.org
The mechanism behind this selectivity for bacterial over mammalian membranes lies in the differing lipid compositions. Molecular dynamics simulations have revealed that this compound can readily penetrate and embed itself within bacterial-mimic lipid bilayers, but not in cholesterol-rich mammalian-mimic lipid bilayers. nih.gov This insertion into the bacterial membrane leads to increased fluidity and rapid permeabilization, ultimately resulting in cell death. nih.gov In a mouse model of chronic deep-seated MRSA infection, the combination of this compound with gentamicin (B1671437) was shown to kill approximately 90% of MRSA persister cells. pnas.orgpnas.org
Table 1: In Vitro Efficacy of this compound against MRSA Persister Cells
| Parameter | Finding | Source |
|---|---|---|
| Eradication Concentration | 32 µg/mL for planktonic and biofilm persisters | pnas.orgpnas.org |
| Mechanism of Action | Disruption of bacterial membrane integrity | nih.govresearchgate.net |
| Selectivity | Targets bacterial membranes over mammalian membranes | nih.gov |
Mycobacterium abscessus is a notoriously difficult-to-treat, multidrug-resistant nontuberculous mycobacterium. nih.govnih.gov this compound has emerged as a potential therapeutic agent against this pathogen, demonstrating excellent antibacterial and antibiofilm activity. nih.govnih.gov In a screening of an FDA-approved drug library, this compound was identified as a potent inhibitor of M. abscessus growth. nih.gov
Research has confirmed the bactericidal activity of this compound against three different subtypes of M. abscessus, with minimum inhibitory concentrations (MICs) ranging from 0.625 µM to 2.5 µM. nih.govnih.gov Further testing on clinical isolates resistant to clarithromycin, a standard antibiotic for M. abscessus infections, showed MIC values for this compound in the range of 0.25 to 0.5 µg/mL in 7H9 medium and 0.5 to 2 µg/mL in CAMHB medium. researchgate.net
One of the most significant findings is this compound's remarkable ability to combat biofilms, which are a major contributor to the persistence of M. abscessus infections. nih.govresearchgate.net Studies have shown that this compound can completely eliminate established M. abscessus biofilms within 48 hours at a concentration of 128 μg/mL. nih.govnih.gov At lower concentrations, it still demonstrates significant antibiofilm capabilities, eliminating 99.9% of biofilm bacteria at 64 μg/mL, 99% at 32 μg/mL, and 90% at 16 μg/mL. nih.govnih.gov Scanning electron microscopy has revealed that this compound's bactericidal action is associated with causing abnormal cell morphology and lysis. mdpi.com
Table 2: Efficacy of this compound against Mycobacterium abscessus
| Activity | Concentration/Value | Source |
|---|---|---|
| MIC against M. abscessus subtypes | 0.625 µM to 2.5 µM | nih.govnih.gov |
| MIC against Clarithromycin-resistant isolates | 0.25 to 0.5 µg/mL (in 7H9 medium) | researchgate.net |
| Complete Biofilm Eradication | 128 μg/mL (within 48 hours) | nih.govnih.gov |
| Biofilm Bacteria Elimination (99.9%) | 64 μg/mL | nih.govnih.gov |
| Biofilm Bacteria Elimination (99%) | 32 μg/mL | nih.govnih.gov |
| Biofilm Bacteria Elimination (90%) | 16 μg/mL | nih.govnih.gov |
While this compound shows potent activity against Gram-positive bacteria like MRSA and enterococci, its efficacy against Gram-negative bacteria has also been investigated. frontiersin.orgnih.gov Studies have confirmed that this compound possesses broad-spectrum antibacterial properties. nih.gov
In a screening against Acinetobacter calcoaceticus, a representative of the Gram-negative Acinetobacter calcoaceticus–baumannii complex, this compound was identified as having previously undiscovered antibacterial properties. nih.gov Further testing against a range of Gram-positive and Gram-negative bacteria revealed that this compound had the lowest MICs against Gram-positive species, even outperforming the known antibacterial agent triclosan. nih.gov Notably, it was also the second most effective drug tested against Gram-negative species in that particular study. nih.gov
However, other research has indicated that this compound's activity against Gram-negative species is generally lacking. nih.gov The outer membrane of Gram-negative bacteria, with its tightly packed lipopolysaccharides, presents a significant barrier to the entry of many small molecules, which may explain the observed differences in activity. nih.gov
The emergence of resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, is a major public health concern. researchgate.netacs.org this compound has been shown to exhibit a synergistic antibacterial effect with colistin, effectively reversing colistin resistance in Gram-negative bacteria. researchgate.netacs.orgnih.gov
Studies using clinically isolated colistin-resistant Gram-negative bacteria have demonstrated that the combination of this compound and colistin can significantly restore the bacteria's sensitivity to colistin. researchgate.netacs.org This combination therapy has also been shown to reduce the formation of bacterial biofilms and eradicate mature biofilms in vitro. researchgate.netacs.org The mechanism behind this synergistic effect appears to involve this compound damaging the bacterial cell membrane, which facilitates the action of colistin. researchgate.net
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antiparasitic Efficacy
This compound was originally developed and approved for its antiparasitic properties. researchgate.netnih.gov It has been used to treat infections caused by various parasites in both humans and animals. nih.govresearchgate.net Its mechanism of action in parasites is thought to involve the inhibition of their anaerobic energy metabolism by interfering with the electron transport system. nih.gov
It has been used as an alternative treatment for fascioliasis, a disease caused by the liver fluke Fasciola hepatica. nih.gov It has also demonstrated efficacy against tapeworms in horses. researchgate.net Furthermore, this compound and its derivative, this compound sulphoxide, have been tested against a variety of parasites in aquaculture, including the monogeneans Pseudactylogyrus spp. and Microcotyle sebastis, the flagellate Ichthyobodo necator, and the ciliate Trichodina jadranica, often with desirable outcomes. nih.gov Research has also shown its effectiveness in delaying and reducing the intensity of amoebic gill disease in Atlantic salmon. daneshyari.com
Against Fascioliasis (Acute and Chronic)
This compound has been identified as an effective treatment for both acute and chronic fascioliasis, a parasitic disease caused by the liver fluke Fasciola hepatica. In a study involving 10 patients with fascioliasis, eight of whom were in the acute phase, treatment with this compound resulted in a cure for all patients. nih.gov Some patients in the acute phase required a second course of treatment to achieve a complete cure. nih.gov The successful outcomes in these cases led researchers to conclude that this compound is a drug of choice for both stages of the disease. nih.govmdpi.com
Further research in rabbit models has compared the efficacy of this compound with other anthelmintics. researchgate.net In these studies, this compound demonstrated a high efficacy of 100% against adult Fasciola flukes. researchgate.net When targeting immature worms, this compound was also found to be effective, killing a significant proportion of the flukes, though it was noted to be second to triclabendazole (B1681386) in this regard. researchgate.net These findings underscore this compound's potent activity against Fasciola hepatica. researchgate.netresearchgate.net
Against Paragonimiasis
Historically, this compound was a primary therapeutic agent for paragonimiasis, an infection caused by the lung fluke Paragonimus westermani. nih.gov Clinical studies demonstrated significant cure rates. In a large-scale treatment of 1,355 patients, a longer course of this compound therapy resulted in a 90.8% rate of negative egg findings in sputum examinations conducted a year after treatment. nih.gov Even a shorter course of therapy showed a 73.6% rate of negative egg findings. nih.gov
Another study reported a cure rate of 97.1% with this compound. nih.gov Research involving 80 cases of paragonimiasis showed that 78 were completely cured after treatment and a one-year follow-up. medscape.com Before the advent of praziquantel (B144689), this compound was considered the drug of choice for this parasitic lung disease. nih.govmsptm.org However, its use was sometimes hampered by the need for multiple doses. msptm.org
Against Clonorchiasis
Historical reviews of treatments for clonorchiasis, caused by the Chinese liver fluke Clonorchis sinensis, indicate that various chemical agents were used with limited success. nih.gov Compounds such as antimony preparations, gentian violet, and emetine (B1671215) HCl only achieved temporary clinical improvements and a reduction in egg counts, failing to produce a complete cure. nih.gov In contrast to its established role in treating paragonimiasis, this compound is not historically recognized as an effective drug for clonorchiasis. nih.gov The development of praziquantel later provided a more reliable and effective treatment option for infections caused by Clonorchis sinensis. nih.gov
Against Neoparamoeba spp. (Amoebic Gill Disease in Atlantic Salmon)
This compound has shown significant efficacy against Neoparamoeba spp., the causative agent of amoebic gill disease (AGD) in Atlantic salmon (Salmo salar). Both in vitro and in vivo studies have confirmed its therapeutic potential.
In vitro studies demonstrated that both this compound and its metabolite, this compound sulphoxide, are toxic to Neoparamoeba spp. at various concentrations. At concentrations greater than 5 mg/L, the toxicity was comparable to that of a freshwater treatment over a 72-hour period.
Bath treatments with this compound have also proven effective. A one-hour seawater bath with 1 mg/L of this compound reduced the percentage of lesioned gill filaments in Atlantic salmon by 33% and the number of amoebae by 33%. Similar reductions of 27% in lesioned filaments and 43% in amoeba numbers were observed in rainbow trout.
Furthermore, oral administration of this compound as a prophylactic treatment has shown promise. Atlantic salmon fed a diet containing this compound for two weeks prior to exposure to Neoparamoeba spp. exhibited a delayed onset of AGD pathology. mdpi.com This prophylactic treatment reduced the percentage of lesioned gill filaments by 53% and halved the gross gill score compared to control groups. mdpi.com
Table 1: Efficacy of this compound Treatment for Amoebic Gill Disease (AGD)
| Treatment Method | Species | Efficacy Metric | Result | Citation |
|---|---|---|---|---|
| 1-hour Seawater Bath (1 mg/L) | Atlantic Salmon | Reduction in Lesioned Gill Filaments | 33% | |
| 1-hour Seawater Bath (1 mg/L) | Atlantic Salmon | Reduction in Amoeba Numbers | 33% | |
| 1-hour Seawater Bath (1 mg/L) | Rainbow Trout | Reduction in Lesioned Gill Filaments | 27% | |
| 1-hour Seawater Bath (1 mg/L) | Rainbow Trout | Reduction in Amoeba Numbers | 43% | |
| 2-week Oral Prophylactic | Atlantic Salmon | Reduction in Lesioned Gill Filaments | 53% | mdpi.com |
| 2-week Oral Prophylactic | Atlantic Salmon | Reduction in Gross Gill Score | Halved | mdpi.com |
Antiviral Efficacy
Inhibition of Zika Virus
This compound has been identified as an inhibitor of the Zika virus (ZIKV). nih.gov Research has shown that it can block the pathogenicity of the virus in host cells. nih.gov The mechanism is hypothesized to be related to the inhibition of host caspases, which are proteins that play a role in cell death and are exploited by the virus. nih.gov
In laboratory studies using Vero E6 cells and human astrocytes, this compound demonstrated effective inhibition of different ZIKV strains. nih.gov The effective concentration required to inhibit 50% of the viral abundance (EC50) was determined to be 6.7 µM for the Puerto Rico isolate and between 5.5 µM and 6.3 µM for the Senegal isolate in various cell lines. nih.gov These findings indicate that this compound is effective at inhibiting ZIKV replication within host cells. nih.gov
Table 2: In Vitro Efficacy of this compound against Zika Virus (ZIKV)
| ZIKV Strain | Cell Line | EC50 (µM) | Citation |
|---|---|---|---|
| Puerto Rico | Vero E6 | 6.7 | nih.gov |
| Senegal | Vero E6 | 5.5 | nih.gov |
| Senegal | Human Astrocytes | 6.3 | nih.gov |
Antitoxin Efficacy
This compound demonstrates broad-spectrum antitoxin potential by inhibiting host proteins that are exploited by multiple pathogenic pathways. nih.gov The primary mechanism identified is the inhibition of host caspases, a family of protease enzymes that are key executioners of cell death. nih.gov By inhibiting caspases-3, -6, and -7, this compound can protect host cells from the cytotoxic effects of a variety of potent toxins. nih.gov
Research has shown that this compound reduces the harmful effects of several major bacterial toxins, including anthrax lethal toxin, diphtheria toxin, cholera toxin, and Pseudomonas aeruginosa exotoxin A. nih.gov In cellular tests, this compound was able to reduce the cytotoxicity of diphtheria, cholera, and Pseudomonas toxins with an EC50 of 10 μM. nih.gov
The antitoxin activity extends to botulinum neurotoxin (BoNT). In vivo studies using a mouse model showed that this compound provided protection against a lethal oral dose of BoNT/A. nih.gov All mice treated with this compound survived the toxin challenge without showing associated symptoms, whereas 90% of the untreated mice died. nih.gov Furthermore, this compound has been found to block the pathogenicity of the plant toxin ricin. nih.gov This broad-spectrum activity highlights the potential of targeting host proteins to counteract a range of toxins. nih.gov
Anticancer Efficacy
In the context of oncology, this compound has been investigated for its potential as an anticancer agent, with a particular focus on ovarian cancer. The concept of 'drug repurposing' has driven research into its efficacy, both as a standalone therapy and in combination with existing chemotherapeutic agents. nih.gov
In vitro studies have demonstrated that this compound exerts dose-dependent cytotoxic effects on a variety of human ovarian cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for this compound were found to range from 19 μM to 60 μM across different cell lines. nih.gov Notably, cisplatin-resistant variants of the A2780 and IGROV-1 ovarian cancer cell lines showed similar IC50 values to their cisplatin-sensitive counterparts, suggesting that this compound's mechanism of action may be effective regardless of cisplatin (B142131) resistance. nih.gov The observed cell death is primarily mediated by caspase-dependent apoptosis. nih.gov
Table 2: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | IC50 of this compound | Source(s) |
| A2780 | Sensitive | ~20-30 µM | nih.gov |
| A2780/CP70 | Resistant | ~20-30 µM | nih.gov |
| IGROV-1 | Sensitive | ~40-50 µM | nih.gov |
| IGROV-1/CDDP | Resistant | ~40-50 µM | nih.gov |
| SKOV-3 | Resistant | ~50-60 µM | nih.gov |
| OVCAR-3 | Resistant | ~30-40 µM | nih.gov |
The antitumor potential of this compound has been evaluated in in vivo xenograft models of human ovarian cancer. In one such study, nude mice with established tumors from SKOV-3 human ovarian cancer cells were treated with various doses of this compound. nih.govnih.gov The results indicated that this compound treatment did not lead to a significant antitumor effect or an increase in survival time at the tested doses. nih.govnih.gov However, analysis of the tumor tissues revealed an increase in apoptosis, as measured by the TUNEL assay, in all this compound-treated mice compared to the control group. nih.govamanote.com This suggests that while this compound can induce apoptosis in vivo, further studies are needed to optimize its therapeutic efficacy in this setting. nih.gov
A promising area of research is the use of this compound to enhance the effectiveness of standard chemotherapeutic agents in ovarian cancer.
Cisplatin: Studies have shown that in cisplatin-resistant ovarian cancer cell lines, the combination of this compound and cisplatin results in synergistic cytotoxic effects at most drug ratios. nih.gov This enhanced effect is linked to increased generation of reactive oxygen species and apoptosis. nih.gov In contrast, in cisplatin-sensitive cell lines, the combination was mostly antagonistic, except at low concentrations where synergy was observed. nih.gov These findings suggest that this compound could be a valuable addition to treatment regimens for cisplatin-resistant ovarian cancer. nih.gov
Paclitaxel (B517696): The combination of this compound and paclitaxel has also been investigated in a panel of human ovarian cancer cell lines. nih.govplos.org The outcome of this combination is highly dependent on the sequence of drug administration. Synergistic interactions were observed when both drugs were added simultaneously or when cells were pretreated with paclitaxel followed by this compound. nih.govplos.org Conversely, pretreating cells with this compound before adding paclitaxel led to antagonistic interactions. nih.govplos.org The synergistic effects were associated with increased reactive oxygen species generation and enhanced apoptosis. nih.govplos.org These results indicate that a this compound-paclitaxel combination therapy could potentially sensitize ovarian cancer cells to paclitaxel, thereby allowing for more effective treatment. nih.govplos.org
Structure Activity Relationship Sar Studies
Impact of Chemical Modifications on Antimicrobial Activity
Chemical modifications to the bithionol (B75329) structure can significantly influence its antimicrobial potency and spectrum. Studies have shown that the presence and position of chlorine atoms on the phenolic rings are important for activity. For instance, replacing chlorine atoms with other halogens, such as fluorine, can lead to a decrease in antimicrobial potency. pnas.org Conversely, bromine substitution was somewhat tolerated, with brominated analogues showing activity. nih.gov
Modifications to the phenolic hydroxyl groups also have a notable impact. SAR studies have indicated that these hydroxyl groups play a major role in the initial binding to phospholipid headgroups in bacterial membranes through hydrogen bonding. pnas.org Replacing these hydroxyl groups with methoxy (B1213986) groups, as in the analogue BT-OMe, has been shown to nullify or significantly reduce bioactivity, supporting the importance of the free hydroxyls for interaction with the membrane. pnas.org
Role of Phenol (B47542) and Chlorine Moieties in Membrane Interaction
The phenol and chlorine moieties of this compound are critical for its interaction with bacterial membranes, which is a key aspect of its mechanism of action against Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org Molecular dynamics simulations and SAR studies suggest that the two polarized phenolic hydroxyl groups are primarily involved in the initial recruitment of this compound to the membrane surface through hydrogen bonding with the hydrophilic lipid heads. pnas.org
Following this initial interaction, the hydrophobic aromatic rings, along with the chlorine moieties, drive the penetration of the molecule into the lipid bilayer. pnas.org The chlorine atoms appear to play a key role in perturbing the lipid bilayer structure. pnas.org This interaction and subsequent membrane perturbation lead to increased membrane permeability and altered membrane fluidity, ultimately resulting in cell death. pnas.org The necessity of the phenol moieties for antibacterial activity has been confirmed through SAR studies. nih.gov
Influence of Alkylamine Addition on Gram-Negative Activity
This compound exhibits potent activity against Gram-positive bacteria but shows relatively weak antimicrobial activity against Gram-negative pathogens. pnas.orgacs.org This difference in activity is often attributed to the structural differences between Gram-positive and Gram-negative cell envelopes, particularly the presence of an outer membrane in Gram-negative bacteria that can act as a barrier to many compounds.
Research has explored strategies to overcome this limitation and potentially extend this compound's activity to Gram-negative species. One approach investigated is the addition of alkylamine groups to the phenolic hydroxyls. However, studies have shown that appending alkylamines to the phenols of this compound did not elicit significant activity in Gram-negative bacteria and, in some cases, abolished or diminished activity against Gram-positive bacteria. acs.orgresearchgate.net This suggests that while alkylamine addition can be a strategy for improving Gram-negative activity for some compounds, it is not effective for this compound and may interfere with the key interactions mediated by the phenolic hydroxyl groups. researchgate.net
Comparison with Analogues (e.g., Bitin-S, BT-OMe, Hexachlorophene)
Comparing the activity of this compound with its structural analogues provides valuable insights into the SAR.
Bitin-S: Bitin-S is a sulfoxide (B87167) derivative of this compound. The addition of a polar sulfinyl group in Bitin-S provides additional hydrophilic interactions with lipid heads. However, studies have shown that Bitin-S exhibits decreased antimicrobial activity and reduced membrane activity compared to this compound. pnas.org This suggests that while initial hydrophilic interactions are important, the specific nature and balance of interactions mediated by the sulfur linkage and surrounding groups are crucial for optimal activity.
BT-OMe: BT-OMe is a methoxy analogue of this compound, where the phenolic hydroxyl groups are replaced by methoxy groups. This modification reduces the polarity and ablates the hydrogen bonding capability of the hydroxyl groups. As mentioned earlier, BT-OMe has shown nullified or significantly reduced bioactivity, highlighting the critical role of the free phenolic hydroxyl groups in this compound's mechanism of action, particularly in membrane interaction. pnas.org
Key Moieties for Enzyme Inhibition
Beyond its antimicrobial activity, this compound has also been identified as an inhibitor of certain enzymes. SAR studies, particularly in the context of enzyme inhibition, help pinpoint the structural features responsible for these interactions.
This compound, along with hexachlorophene (B1673135), has been shown to potently inhibit NAPE-PLD. nih.gov SAR assays using substituted dichlorophenes have been employed to identify the key moieties required for this inhibition. nih.gov While the precise details of these SAR studies for NAPE-PLD inhibition are complex and involve specific interactions within the enzyme's active site, the presence of the symmetrically substituted dichlorophene structure appears to be a crucial element for this inhibitory activity. nih.gov
This compound has also been identified as an inhibitor of soluble adenylyl cyclase. wikipedia.org The molecule's two aromatic rings linked by a sulfur atom, along with the chlorine ions and hydroxyl groups attached to the phenyl rings, contribute to its binding to the enzyme. wikipedia.org These functional groups are capable of hydrophobic, ionic, and polar interactions, which are responsible for the binding of this compound to the bicarbonate binding site of soluble adenylyl cyclase, leading to competitive inhibition. wikipedia.org Specifically, the side chain of arginine 176 within the bicarbonate binding site has been shown to interact significantly with the aromatic ring of this compound. wikipedia.org
These findings indicate that different moieties within the this compound structure contribute to its inhibitory activity against different enzymes, highlighting the multi-targeted nature of this compound.
Resistance Mechanisms and Overcoming Resistance
Bacterial Resistance Mechanisms
Bithionol (B75329) has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) pnas.orgnih.gov. Its mechanism of action against Gram-positive bacteria involves disrupting bacterial membranes pnas.orgnih.gov. However, this compound lacks significant activity against Gram-negative species nih.govdoi.org. This difference in activity is likely due to the distinct membrane structures of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria, with its tightly packed lipopolysaccharides, can exclude small molecules like this compound, preventing them from reaching the phospholipid layer which is the target in Gram-positive bacteria nih.govdoi.org.
While the exact mechanisms of acquired resistance to this compound in bacteria are still being investigated, studies on other membrane-acting agents suggest potential pathways. For instance, mutations in genes related to membrane physiology, such as graS, yjbH, and manA, have been implicated in reduced susceptibility to similar membrane-disrupting compounds in S. aureus nih.gov. The potential for bacteria to develop resistance to this compound exists, as is generally true for antimicrobial compounds npr.org.
Fungal Resistance Mechanisms (Cryptococcus spp.)
This compound has shown fungicidal activity against Cryptococcus neoformans, a pathogenic fungus responsible for cryptococcosis nih.govresearchgate.netresearchgate.net. Research utilizing gene dosing and drug affinity responsive target stability (GD-DARTS) screening in Saccharomyces cerevisiae and C. neoformans has provided insights into potential resistance mechanisms nih.govresearchgate.net. These studies identified NAD-dependent enzymes, such as malate (B86768) dehydrogenase (Mdh3), as targets of this compound nih.govresearchgate.netresearchgate.net.
Overexpression of Genes Conferring Resistance (e.g., MDH3, GDH1, GND1)
Studies using overexpression libraries in S. cerevisiae have identified genes whose increased expression can lead to resistance to this compound nih.govresearchgate.net. Among these, overexpression of genes encoding NAD-dependent dehydrogenases, such as MDH3 (malate dehydrogenase), GDH1 (glutamate dehydrogenase), and GND1 (6-phosphogluconate dehydrogenase), has been shown to confer resistance to this compound in S. cerevisiae nih.govresearchgate.net.
Experiments with C. neoformans strains with altered expression of MDH3, GDH1, and GND1 have further supported the role of these genes in this compound susceptibility. Overexpression of MDH3, GDH1, and GND1 in C. neoformans can lead to increased resistance to this compound nih.gov. This suggests that increased levels of these enzymes can potentially counteract the inhibitory effects of this compound, which is predicted to bind to and inhibit these NAD-dependent dehydrogenases nih.govresearchgate.net. For instance, this compound is predicted to bind to Mdh3, potentially interfering with its activity nih.govresearchgate.net. The binding energy of this compound to Mdh3 was predicted to be higher in magnitude compared to its binding to Gdh1, suggesting more potent inhibition of Mdh3 nih.gov.
Another gene identified in S. cerevisiae overexpression studies is SEC6, which codes for a subunit of the exocyst complex involved in exocytosis nih.gov. Overexpression of SEC6 could potentially contribute to resistance by enhancing the ability of fungal cells to export this compound nih.gov.
Table 1. Putative this compound Resistance Genes in Saccharomyces cerevisiae (based on overexpression studies) nih.govresearchgate.net
| Gene | Putative Function | Potential Resistance Mechanism |
| MDH3 | Malate Dehydrogenase (NAD-dependent) | Increased enzyme levels to counteract inhibition |
| GDH1 | Glutamate Dehydrogenase (NAD-dependent) | Increased enzyme levels to counteract inhibition |
| GND1 | 6-Phosphogluconate Dehydrogenase (NAD-dependent) | Increased enzyme levels to counteract inhibition |
| SEC6 | Exocyst complex subunit | Enhanced drug efflux via exocytosis |
| VMA22 | Vacuolar ATPase assembly factor | Maintenance of acidic internal environment |
Overexpression of VMA22, a gene involved in vacuolar ATPase assembly, was also observed to confer resistance in S. cerevisiae nih.gov. This might aid resistance by helping maintain an acidic internal environment in organelles like lysosomes and endosomes when exposed to this compound nih.gov.
Strategies to Circumvent Resistance with this compound
Given the challenge of antimicrobial resistance, strategies to enhance the effectiveness of this compound and overcome resistance are being explored. One promising approach is the use of combination therapy.
This compound has shown synergistic antibacterial effects when combined with other antimicrobial agents, particularly against multidrug-resistant strains researchgate.netbeckershospitalreview.comnih.govacs.org. For example, in studies with multidrug-resistant Gram-negative bacteria, this compound significantly restored sensitivity to colistin (B93849) researchgate.netnih.govacs.org. The combination of this compound and colistin also demonstrated reduced bacterial biofilm formation and the ability to disrupt mature biofilms researchgate.netnih.govacs.org. This synergistic effect is thought to involve damage to the bacterial cell membrane integrity researchgate.netnih.gov.
In the context of MRSA, this compound has been explored for its activity against persister cells, which are dormant subpopulations tolerant to antibiotics pnas.orgnih.gov. This compound's ability to disrupt bacterial membranes contributes to its activity against these persisters pnas.org. Combining this compound with traditional antibiotics, such as gentamicin (B1671437), has shown enhanced efficacy against MRSA infections in animal models npr.orgbeckershospitalreview.com. In these cases, a lower dose of this compound, which might not be sufficient to kill the bacteria on its own, can permeabilize the bacterial membrane, allowing the co-administered antibiotic to enter and exert its effect npr.org. This suggests that this compound can act as a chemosensitizer, increasing the susceptibility of resistant or tolerant bacteria to other drugs semanticscholar.orgmdpi.comresearchgate.net.
For fungal infections, chemosensitization strategies are also being investigated. Redox-active compounds, such as thymol (B1683141) and its analogs, have been shown to enhance the antifungal activity of this compound against Aspergillus fumigatus and Aspergillus parasiticus semanticscholar.orgmdpi.com. These chemosensitizers may target fungal antioxidant systems, making the fungi more vulnerable to this compound semanticscholar.orgmdpi.comresearchgate.net.
Table 2. Strategies to Circumvent this compound Resistance
| Strategy | Description | Examples/Findings |
| Combination Therapy | Using this compound in combination with other antimicrobial agents. | Synergistic effect with colistin against MDR Gram-negative bacteria researchgate.netnih.govacs.org. Enhanced activity with gentamicin against MRSA persisters npr.orgbeckershospitalreview.com. |
| Chemosensitization | Co-applying compounds that increase microbial susceptibility to this compound. | Redox-active compounds (e.g., thymol) enhancing antifungal activity against Aspergillus spp. semanticscholar.orgmdpi.com. |
| Targeting Membranes | Utilizing this compound's membrane-disrupting activity. | Effective against Gram-positive bacteria and MRSA persisters by disrupting cell membranes pnas.orgnih.gov. |
These strategies highlight the potential of this compound, particularly in combination or with chemosensitizers, to overcome existing resistance mechanisms and enhance its utility against challenging bacterial and fungal infections.
Advanced Analytical Methodologies for Bithionol Detection and Quantification in Research
Chromatographic Techniques
Chromatographic methods are widely employed for the separation and analysis of bithionol (B75329) due to their ability to resolve it from other components in a sample.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used for the detection and quantification of this compound, offering high sensitivity and specificity. This method combines the separation capabilities of liquid chromatography with the detection and structural elucidation power of tandem mass spectrometry.
Research has demonstrated the application of LC-MS/MS for the quantitation of this compound residues in animal-derived food products such as porcine muscle, eggs, milk, eel, flatfish, and shrimp. researchgate.netresearchgate.net A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction method coupled with LC-ESI(+)/MS-MS has been developed for this purpose. researchgate.netresearchgate.net The method involved extraction with 0.1% formic acid in acetonitrile (B52724) and purification using a C18 sorbent. researchgate.netresearchgate.net Separation was achieved on a reversed-phase analytical column using 0.1% formic acid/acetonitrile as the mobile phase. researchgate.netresearchgate.net
Validation of LC-MS/MS methods for this compound in milk has shown good performance characteristics. A method for determining this compound residues in milk, alongside other compounds, utilized ethyl acetate (B1210297) extraction and liquid-liquid cleanup. researchgate.netnih.govoup.com The analysis was performed using RP-LC on a C18 column with 0.1% formic acid-methanol, and mass spectral acquisition was conducted in negative mode using selected-reaction monitoring. researchgate.netnih.govoup.com This method, validated in milk spiked at concentrations from 5 to 600 µg/kg, showed average recoveries between 83.8% and 97.1% with RSD values ranging from 1.4% to 8.0%. researchgate.netoup.com The limit of detection (LOD) for this compound in milk was determined to be 0.1 µg/kg. researchgate.netnih.govoup.com
Another study using LC-MS/MS for this compound residue analysis in animal-derived food products reported intra- and inter-day recoveries between 80.0% and 94.0%, with corresponding relative standard deviations (RSDs) ≤ 8.2%. researchgate.net Six-point matrix-matched calibration curves showed good linearity with coefficients of determination (R²) ≥ 0.9813. researchgate.net
Data from LC-MS/MS validation in milk:
| Parameter | Value Range |
| Spiking Levels | 5 - 600 µg/kg |
| Average Recoveries | 83.8% - 97.1% |
| RSD Values | 1.4% - 8.0% |
| Interassay RSDs | < 11% |
| LOD | 0.1 µg/kg |
Data from LC-MS/MS validation in animal-derived food products:
| Parameter | Value Range |
| Intra-day Recoveries | 80.0% - 94.0% |
| Inter-day Recoveries | 80.0% - 94.0% |
| Intra-day RSDs | ≤ 8.2% |
| Inter-day RSDs | ≤ 8.2% |
| R² (Linearity) | ≥ 0.9813 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound. It offers a versatile platform for separation and detection based on different stationary phases and mobile phases.
HPLC methods have been developed for the determination of this compound in various matrices, including cosmetics. scienceopen.comfda.gov.tw A method for the simultaneous determination of this compound, dichlorophen, and hexachlorophene (B1673135) in cosmetics utilizes HPLC with a photodiode array detector. fda.gov.tw The separation is performed on a Lichrospher 100 RP-18 column (5 µm, 4.0 mm i.d. × 25 cm) or equivalent. fda.gov.tw The mobile phase consists of a mixture of methanol (B129727) and 1% (v/v) acetic acid solution at a ratio of 9:1 (v/v), filtered before use. fda.gov.tw The quantitative wavelength for detection is set at 300 nm, with a flow rate of 0.8 mL/min and an injection volume of 20 µL. fda.gov.tw Sample preparation involves extracting the analytes from the cosmetic sample with methanol and ultrasonication. fda.gov.tw
The limits of quantification (LOQs) for this compound, dichlorophen, and hexachlorophene using this HPLC method are reported as 2 ppm. fda.gov.tw
HPLC is recognized as a convenient technique for analyzing phenolic compounds like this compound. scienceopen.com
Data from HPLC method for this compound in cosmetics:
| Parameter | Value |
| Detector | Photodiode Array Detector |
| Quantitative Wavelength | 300 nm |
| Column | Lichrospher 100 RP-18, 5 µm, 4.0 mm i.d. × 25 cm |
| Mobile Phase | Methanol : 1% Acetic Acid (9:1, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| LOQ | 2 ppm |
Electrophoretic Methods
Electrophoretic methods, which separate analytes based on their differential migration in an electric field, have also been applied to the analysis of this compound.
Sweeping-Micellar Electrokinetic Chromatography (Sweeping-MEKC)
Sweeping-Micellar Electrokinetic Chromatography (Sweeping-MEKC) is an electrophoretic technique that combines the principles of electrophoresis and micellar chromatography with an online concentration step (sweeping) to enhance detection sensitivity. scienceopen.commdpi.comakjournals.com This method has been developed for the detection and quantification of this compound, along with other chlorophenols, in cosmetic samples. scienceopen.commdpi.comakjournals.com
A sweeping-MEKC method for the determination of this compound, pentachlorophenol (B1679276) (PCP), and 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in cosmetics has been established. scienceopen.comakjournals.com The optimum electrophoretic conditions involved using a background electrolyte (BGE) of 20 mM NaH₂PO₄ - 80 mM sodium dodecyl sulfate (B86663) (SDS) and 30% (v/v) acetonitrile at pH 2.3. scienceopen.comakjournals.comresearchgate.netresearchgate.net The sweeping technique was applied with a sample matrix of 100 mM NaH₂PO₄ and pressure injection at 20.67 kPa (3 psi) for 25 seconds. scienceopen.comakjournals.com Separation was performed at a voltage of -15 kV with detection at 214 nm. researchgate.net
This sweeping-MEKC method demonstrated good linearity for this compound in the range of 0.20–4.00 µg/mL, with a correlation coefficient (r) over 0.9972. scienceopen.comakjournals.com The limit of detection (LOD) for this compound was in the range of 0.0061–0.024 µg/mL. scienceopen.comakjournals.com Recoveries for this compound in loose powder samples were between 79.7% and 110.2% with relative standard deviations (RSDs) of 1.38–5.54%, while in body lotion samples, recoveries ranged from 92.2% to 121.3% with RSDs of 0.72–6.09%. scienceopen.comakjournals.com The method offers high sensitivity and enrichment factor, simple operation, good repeatability, and low cost for detecting this compound in cosmetic samples. mdpi.comakjournals.comresearchgate.net
Data from Sweeping-MEKC method for this compound in cosmetics:
| Parameter | Value Range or Description |
| BGE Composition | 20 mM NaH₂PO₄, 80 mM SDS, 30% ACN |
| BGE pH | 2.3 |
| Sample Matrix | 100 mM NaH₂PO₄ |
| Pressure Injection | 20.67 kPa (3 psi) for 25 s |
| Separation Voltage | -15 kV |
| Detection Wavelength | 214 nm |
| Linearity Range | 0.20–4.00 µg/mL |
| Correlation Coefficient (r) | > 0.9972 |
| LOD | 0.0061–0.024 µg/mL |
| Recoveries (Loose Powder) | 79.7% - 110.2% |
| RSD (Loose Powder) | 1.38% - 5.54% |
| Recoveries (Body Lotion) | 92.2% - 121.3% |
| RSD (Body Lotion) | 0.72% - 6.09% |
| Enrichment Factor (Approx.) | 57 researchgate.net |
Spectroscopic Techniques
Spectroscopic techniques, which involve the interaction of light with matter, can also be utilized for the analysis of this compound, particularly for elemental analysis or when coupled with separation techniques.
Laser-Induced Breakdown Spectroscopy (LIBS)
Laser-Induced Breakdown Spectroscopy (LIBS) is an elemental analysis technique that uses a high-energy laser pulse to ablate a small amount of material, creating a plasma. The light emitted by the excited atoms in the plasma is then analyzed to determine the elemental composition of the sample. While LIBS is primarily an elemental technique, its application for the direct detection or quantification of a complex organic molecule like this compound is not as common as chromatographic or electrophoretic methods, which focus on molecular separation and detection.
Research on LIBS primarily focuses on elemental analysis in various matrices, such as metals, alloys, environmental samples, and food. nasa.govspectroscopyonline.comosti.govucm.es LIBS is capable of qualitative and quantitative multielemental analyses with minimal sample preparation. ucm.es Quantitative analysis with LIBS is typically achieved through calibration curves generated using reference materials with similar matrices. osti.gov
While LIBS has been explored for detecting specific elements within organic matrices or for identifying organic compounds based on their elemental signatures, direct application for the specific molecular detection and quantification of this compound as a whole compound using LIBS alone is not extensively reported in the provided search results. The provided information on LIBS focuses on its use for elemental analysis and its advantages in terms of speed and minimal sample preparation. spectroscopyonline.comucm.es
Spectrophotometry (e.g., for reaction products)
Spectrophotometry, a technique that measures the absorption or transmission of light through a solution, can be applied to the analysis of this compound, particularly when involving colored reaction products. While direct spectrophotometric methods for this compound are not extensively detailed in the provided search results, the principle of using spectrophotometry for analyzing reaction products is a common analytical approach. This involves reacting the analyte with a reagent to form a colored compound that can be detected and quantified by measuring its absorbance at a specific wavelength. For instance, one method describes the spectrophotometric determination of this compound after extraction and reaction with 4-aminoantipyrine (B1666024) and potassium ferric hexacyanide, yielding a colored product measurable at 500 nm. nih.gov This highlights the potential for spectrophotometry in this compound analysis when coupled with appropriate derivatization reactions.
Electrochemical Methods
Electrochemical methods, which measure the electrical properties of an analyte in solution, offer sensitive and cost-effective alternatives for this compound detection. researchgate.netnih.gov These techniques are based on the electrochemical activity of this compound, which possesses electrochemically active functional groups in its structure. lodz.pl
Stripping voltammetry, a highly sensitive electrochemical technique, has been successfully applied to the determination of this compound. This method involves two main steps: a preconcentration step where the analyte is deposited onto the working electrode surface, followed by a stripping step where the potential is swept to oxidize or reduce the deposited analyte, and the resulting current is measured. wikipedia.org
Studies have demonstrated the use of square-wave adsorptive stripping voltammetry (SWAdSV) for the quantitative determination of this compound at an edge plane pyrolytic graphite (B72142) electrode (EPPGE). researchgate.netlodz.plx-mol.net This approach involves the adsorption of this compound onto the electrode surface prior to the voltammetric scan, enhancing the sensitivity of the detection. The electrochemical reaction of this compound at the EPPGE has been studied, indicating a quasireversible electrode reaction from an adsorbed state, coupled with a follow-up chemical reaction. x-mol.net
An optimized SWAdSV procedure for this compound analysis using EPPGE showed good linearity in the concentration range of 0.1–1.0 µmol L⁻¹. x-mol.net
| Method | Electrode | Concentration Range (µmol L⁻¹) | R² | Sensitivity (µA L µmol⁻¹) | LOD (nmol L⁻¹) |
| SWAdSV | EPPGE | 0.1–1.0 | 0.9984 | 3.6 | 26.7 |
This method has been shown to be suitable for the analysis of spiked urine samples, demonstrating its potential for analyzing this compound in biological matrices. x-mol.net
Sample Preparation and Extraction Protocols for Complex Matrices
Analyzing this compound in complex matrices such as food products or biological samples requires effective sample preparation and extraction protocols to isolate the analyte and minimize matrix interference. researchgate.netchromatographyonline.com
The QuEChERS method, originally developed for pesticide residue analysis, has been adapted and modified for the determination of this compound residues in various animal-derived food products, including porcine muscle, eggs, milk, eel, flatfish, and shrimp. researchgate.netresearchgate.netresearchgate.netnih.govkosfaj.org This method is favored for its simplicity, cost-effectiveness, and efficiency. researchgate.netkosfaj.org
A modified QuEChERS procedure for this compound analysis typically involves extracting the sample with acetonitrile, often acidified with formic acid, followed by a salting-out step using salts like magnesium sulfate and sodium chloride to induce phase separation. researchgate.netresearchgate.netnih.govkosfaj.org A dispersive solid-phase extraction (d-SPE) cleanup step using sorbents such as C18 is often included to remove interfering matrix components. researchgate.netresearchgate.netkosfaj.org
Research findings using modified QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-ESI+/MS-MS) for this compound analysis in animal-derived foods have reported good linearity, recovery rates, and limits of quantitation (LOQs). researchgate.netresearchgate.netresearchgate.netnih.gov For instance, one study reported a modified QuEChERS method with LOQs ranging from 9.7 to 9.8 µg/kg for beef and commercial milk. researchgate.net Another study using a modified QuEChERS method for various animal-derived food products showed intra- and inter-day recoveries between 80.0% and 94.0% with relative standard deviations (RSDs) ≤ 8.2%. researchgate.netresearchgate.net
| Matrix | Extraction Solvent | Cleanup Sorbent | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Beef | Acetonitrile | Not specified | 9.7 | 70.70-110.79 | 7.90-14.95 |
| Commercial Milk | 2% Formic acid in acetonitrile | Not specified | 9.8 | 70.70-110.79 | 7.90-14.95 |
| Animal Products | 0.1% Formic acid in acetonitrile | C18 | 0.25* | 80.0-94.0 | ≤ 8.2 |
*Note: The LOQ of 0.25 µg/kg is presented as the spiking level for recovery studies in this specific research, not a general LOQ for all matrices. researchgate.net
The QuEChERS method, with appropriate modifications, has proven to be a versatile and effective approach for extracting this compound from complex food matrices for subsequent analysis by sensitive techniques like LC-MS/MS. researchgate.netresearchgate.netresearchgate.netnih.gov
Ultrasonication and centrifugation are commonly used sample preparation techniques that can be applied in the analysis of this compound, often as part of a larger extraction protocol. mdpi.comwur.nl Ultrasonication uses ultrasonic waves to agitate the sample, facilitating the disruption of the matrix and the release of the analyte into the solvent. mdpi.comhielscher.com Centrifugation is used to separate solid particles or different phases of a liquid mixture based on density, helping to clarify the extract before analysis. mdpi.comwur.nlresearchgate.net
In the context of this compound analysis, ultrasonication has been employed for the extraction of the compound from cosmetic samples, such as loose powder and body lotion. mdpi.com One method involved ultrasonication for 20 minutes followed by centrifugation at 6000 r/min for 10 minutes to extract this compound from these matrices. mdpi.com Ultrasonication-assisted extraction (UAE) has also been used in the analysis of other compounds in complex matrices like pomade, involving ultrasonic vibration followed by centrifugation. mdpi.com
Centrifugation is a standard step in many sample preparation workflows, including those for complex biological samples and food products, to separate solid debris from the liquid extract or to clarify solutions after extraction steps like ultrasonication or salting-out in QuEChERS methods. researchgate.netresearchgate.netwur.nlresearchgate.netnih.gov For instance, centrifugation is used after the salting-out step in QuEChERS to separate the acetonitrile extract from the aqueous layer. researchgate.net It is also used in the preparation of biological samples to separate different cellular fractions or remove precipitated proteins. nih.gov
While ultrasonication and centrifugation are often preparatory steps rather than standalone analytical methods for this compound quantification, they are integral to efficient extraction and sample cleanup, particularly when dealing with complex matrices.
Target Identification and Protein Binding Studies
Identification of Binding Proteins in Staphylococcus aureus
Research efforts to uncover the direct binding partners of Bithionol (B75329) in S. aureus have successfully identified several potential protein targets. nih.gov Through techniques including immunoprecipitation coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), three specific proteins have been isolated from S. aureus lysates using a modified this compound probe. nih.govresearchgate.net
The identified proteins are:
Protein translocase subunit SecA 1 (secA1)
Alanine--tRNA ligase (alaS)
DNA gyrase subunit A (gyrA) nih.govresearchgate.net
Among these, the protein translocase subunit SecA1 was identified with the highest coverage and the most unique peptides, suggesting it is a highly probable target of this compound in S. aureus. nih.govresearchgate.net Further computational analysis through molecular docking has supported this finding, indicating a stable binding interaction. nih.govresearchgate.net The proposed interaction involves the formation of six hydrogen bonds between a this compound probe and specific amino acid residues (LYS112, GLN143, ASP213, GLY496, and ASP498) of the SecA1 protein. nih.govresearchgate.net These findings collectively point to SecA1 as a primary molecular target for this compound's activity against this bacterium. nih.govconsensus.app
Use of Biotinylated Probes in Target Elucidation
The identification of this compound's binding proteins was made possible through the strategic use of chemical probes. nih.gov Specifically, four biotinylated this compound probes, designated Bio-A2-1, Bio-A2-2, Bio-A2-3, and Bio-A2-4, were synthesized for this purpose. nih.govresearchgate.net Biotinylation, the process of attaching a biotin (B1667282) molecule to the this compound structure, allows the compound to be selectively captured, along with any bound proteins, using streptavidin-coated beads.
Before their use in target identification, the probes were tested to ensure they retained the biological activity of the parent compound. nih.gov The biotinylated probes Bio-A2-1 and Bio-A2-3, in particular, demonstrated antibacterial and anti-biofilm activities against S. aureus that were comparable to unmodified this compound. nih.govresearchgate.net The Bio-A2-1 probe showed potent activity, with a minimal inhibitory concentration (MIC) capable of inhibiting 50% and 90% of clinical isolates at 12.5 μM. nih.gov
The probe Bio-A2-1 was then utilized for immunoprecipitation and LC-MS/MS analysis to successfully pull down and identify its binding partners within the bacterial cell, leading to the identification of SecA1, alaS, and gyrA. nih.govresearchgate.net This chemical proteomics approach, using a functionally active biotinylated probe, has been instrumental in elucidating the molecular targets of this compound. nih.gov
Future Research Directions and Translational Perspectives
Further Exploration of Broad-Spectrum Activity
Bithionol (B75329) has demonstrated a remarkable range of activity against various pathogens, a quality that warrants deeper investigation. Initially recognized as an anthelmintic for treating tapeworm and liver fluke infections, its capabilities are now known to be much broader. wikipedia.org
Antibacterial: Recent studies have identified this compound as a novel antibacterial agent. It has shown efficacy against Acinetobacter calcoaceticus, a member of the Acinetobacter calcoaceticus-baumannii (ACB) complex often implicated in hospital-acquired infections. nih.govacs.org It also exhibits potent bactericidal and antibiofilm activity against the multidrug-resistant nontuberculous mycobacterium, Mycobacterium abscessus. nih.govmdpi.com Research has shown it can restore the sensitivity of multidrug-resistant Gram-negative bacteria to colistin (B93849). acs.org
Antiviral: this compound has been found to inhibit a range of viruses by targeting host caspases, which are proteins that mediate the lethality of multiple pathogenic agents. nih.gov Its inhibitory effects have been observed against Zika virus, among others. nih.gov
Antiparasitic: Beyond its traditional use against Fasciola hepatica (liver flukes), this compound has shown activity against other protozoa. wikipedia.orgnih.gov It is effective against the marine protozoan ciliate Philasterides dicentrarchi. wikipedia.org
Antifungal: this compound is classified as a fungicide and has demonstrated antifungal properties. nih.gov
Future studies should aim to systematically screen this compound against a wider array of clinically relevant pathogens, including drug-resistant strains. nih.govacs.org Exploring its efficacy against viral and bacterial co-infections is another promising avenue, given the complex nature of many infectious diseases. rsc.org
Pharmacokinetic and Pharmacodynamic Studies for Repurposing
While this compound has a history of clinical use, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles require re-evaluation in the context of new therapeutic applications. nih.gov Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while pharmacodynamics studies the drug's effect on the body. mdpi.comjohnshopkins.edu
This compound is known to be readily absorbed after oral administration, reaching peak blood concentrations within eight hours. nih.gov One study noted that a 50 mg/kg oral dose in humans can achieve serum concentrations ranging from 225 to 480 μM, which is significantly higher than the effective concentrations seen in many recent in vitro studies. nih.gov This existing data provides a strong foundation for repurposing efforts.
However, to optimize its use for new indications like bacterial or viral diseases, more detailed PK/PD modeling is necessary. nih.govmdpi.com These studies would help establish dose-response relationships for different pathogens and conditions, ensuring efficacy while minimizing potential toxicity. mdpi.com Understanding how this compound interacts with specific molecular targets, such as the soluble adenylyl cyclase (sAC) for which it is a potent inhibitor, is crucial for refining its therapeutic application and predicting its effects. wikipedia.orgmedchemexpress.comnih.gov
In Vivo Efficacy Evaluation in Animal Models
Translating promising in vitro results into clinical applications requires rigorous evaluation in living organisms. longdom.org In vivo studies using animal models are a critical step to assess a drug's efficacy and safety in a complex biological system.
This compound has undergone some in vivo testing with varied outcomes. For instance, in a xenograft mouse model of human ovarian cancer, this compound did not demonstrate significant antitumor activity or enhance survival time, despite inducing apoptosis (programmed cell death). nih.govnih.gov The researchers noted that while the lack of tumor inhibition was disappointing, the ability to induce apoptosis and the absence of toxicity were encouraging features warranting further optimization studies. nih.govnih.gov Conversely, studies in rabbits with fascioliasis (liver fluke disease) showed that this compound was highly effective, achieving 100% efficacy in eliminating mature worms. who.int
Future research must expand the use of animal models to validate the newer proposed activities of this compound. mdpi.com This includes developing models for infections caused by M. abscessus and multidrug-resistant Gram-negative bacteria to confirm the in vitro findings. mdpi.comacs.org
| Animal Model | Condition Studied | Key Findings | Citation |
| Nude Foxn1 Mice | Human Ovarian Cancer (SKOV-3 xenograft) | No significant antitumor activity or enhanced survival was observed. However, an increase in apoptosis was noted in all treated groups. | nih.govnih.gov |
| Swiss Webster CFW Mice | Botulinum neurotoxin serotype A (BoNT/A) challenge | This compound treatment significantly increased survival compared to the control group. | nih.gov |
| Rabbits | Fascioliasis (immature & mature Fasciola worms) | This compound demonstrated 100% efficacy against mature worms and 60% reduction against immature worms. | who.int |
| Mice | Hymenolepis nana (tapeworm) infection | Moderately active against immature H. nana, eliminating 48% of mature tapeworms. | medchemexpress.com |
Clinical Translation and Therapeutic Applications
The ultimate goal of this research is to translate laboratory findings into effective clinical treatments. longdom.org this compound's history as an approved anthelmintic for human fascioliasis and paragonimiasis provides a significant advantage, as a substantial amount of information on its use in humans already exists. nih.govnih.govnih.gov It has been successfully used to treat both acute and chronic fascioliasis. nih.gov
The potential for new therapeutic applications is considerable:
Infectious Diseases: Given its broad-spectrum antimicrobial activity, this compound could be repositioned as a treatment for challenging bacterial infections, such as those caused by the ACB complex and M. abscessus. nih.govmdpi.com Its ability to counteract bacterial toxins and inhibit viruses like Zika presents further opportunities. nih.gov
Oncology: While initial in vivo cancer studies were not overwhelmingly positive, the pro-apoptotic effects of this compound suggest it could have a role, perhaps in combination with other agents. nih.govnih.gov Its synergistic effect with the leukemia drug venetoclax (B612062) in acute myeloid leukemia (AML) cells is a promising lead for clinical investigation. researchgate.net
Amyloidosis: this compound has been identified as a potent inhibitor of transthyretin (TTR) amyloidogenesis, the process underlying a group of diseases characterized by the deposition of TTR amyloid fibrils. Its binding affinity to the target protein was found to be significantly higher than the approved drug tafamidis, suggesting its potential as a treatment for TTR amyloidosis. nih.gov
Future clinical trials are necessary to explore these new applications, leveraging modern trial designs, such as adaptive and utility-based models, to efficiently determine optimal dosing and patient populations. longdom.orgtmc.edu
Development of Novel this compound Analogs
While this compound itself holds great promise, the development of novel analogs—molecules with a similar core structure but modified chemical groups—could lead to compounds with enhanced properties. The goal of creating such analogs is to improve efficacy, increase specificity for a target, reduce toxicity, and optimize pharmacokinetic properties.
The structure of this compound, with its two chlorinated phenol (B47542) rings linked by a sulfur atom, provides a versatile scaffold for chemical modification. wikipedia.orgnih.gov For example, research into other drug classes has shown that creating analogs can lead to compounds with superior activity. The discovery of antibacterial properties in dichlorophen, an analog of this compound, spurred the investigation into this compound itself for similar uses. nih.govacs.org Similarly, the development of novel 4-hydroxy-2-quinolone analogs led to compounds with exceptional antifungal activity. researchgate.net
Future research should focus on a structure-activity relationship (SAR) study of this compound. By synthesizing and testing a series of novel analogs, researchers could identify which chemical modifications are key to its various biological effects. nus.edu.sg This could lead to the development of a new generation of drugs that are more potent and safer than the original compound for specific applications, such as inhibiting soluble adenylyl cyclase or fighting drug-resistant bacteria. wikipedia.orgmdpi.com
Combination Therapy Optimization
The complexity of diseases like cancer and severe infections often necessitates the use of combination therapies. nih.gov Combining drugs can lead to synergistic effects, where the total effect is greater than the sum of the individual effects, and can also help overcome drug resistance.
This compound has shown significant potential as a component of combination therapies.
Antibacterial: In a notable study, this compound was shown to act synergistically with the antibiotic colistin, restoring its effectiveness against colistin-resistant Gram-negative bacteria. acs.org A combination of this compound and miconazole (B906) also exhibited synergistic effects against A. calcoaceticus. acs.org
Anticancer: In acute myeloid leukemia (AML) cell lines, this compound demonstrated a powerful synergistic effect when combined with venetoclax, a standard AML therapeutic. researchgate.net This combination led to an increase in markers of apoptosis. researchgate.net
| Combination | Disease/Pathogen | Effect | Citation |
| This compound + Colistin | Multidrug-Resistant Gram-Negative Bacteria | Synergistic; Restores sensitivity to colistin. | acs.org |
| This compound + Miconazole | Acinetobacter calcoaceticus | Synergistic effects against the bacterium. | acs.org |
| This compound + Venetoclax | Acute Myeloid Leukemia (AML) cells | Synergistic; Increased apoptosis. | researchgate.net |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for evaluating Bithionol’s in vitro antiparasitic activity?
- Methodological Answer : Standard protocols involve using trypan blue exclusion assays to quantify live/dead parasitic organisms (e.g., Neoparamoeba spp.) at defined time points (0, 24, 48, 72 hours). Due to this compound’s insolubility in water, prepare stock suspensions via mortar and pestle, followed by serial dilution in test media. Include controls such as seawater (negative control) and freshwater (positive control) to account for environmental effects. Nominal concentrations (e.g., 0.5–10 mg/L) should be reported, with statistical analysis (e.g., ANOVA) to confirm significance .
Q. How should researchers address this compound’s solubility challenges in in vitro assays?
- Methodological Answer : this compound’s hydrophobicity necessitates suspension preparation using mechanical grinding (mortar and pestle) and dilution in solvents like DMSO, followed by dispersion in aqueous media. Validate solubility via dynamic light scattering or microscopy to confirm particle uniformity. Include alumina controls to assess precipitate interference in survival assays .
Q. What are the standard approaches to determine this compound’s cytotoxicity in mammalian cell lines?
- Methodological Answer : Use viability assays such as MTT or flow cytometry (FSC/SSC profiling). Pre-treat cells (e.g., RAW264.7, K562) with this compound (e.g., 1–33 µM) for 1–2 hours before toxin challenge. Normalize results to untreated controls and calculate EC50 values via dose-response curves. For caspase inhibition, employ FRET-based assays with fluorogenic substrates (e.g., FITC-labeled peptides) to measure enzymatic activity .
Advanced Research Questions
Q. How can conflicting data on this compound’s effective concentrations across studies be methodologically reconciled?
- Methodological Answer : Discrepancies (e.g., mg/L in amoebae vs. mg/mL in mammalian cells) arise from model-specific factors (e.g., membrane composition, exposure duration). Standardize protocols by:
- Reporting both nominal and measured concentrations using HPLC validation.
- Comparing toxicity thresholds across species (e.g., Neoparamoeba vs. human astrocytes) .
- Example Data :
- Neoparamoeba: 1 mg/L reduces survival by 92% after 72 hours .
- Mammalian cells: EC50 of 10 µM (~3.56 mg/L) against diphtheria toxin .
Q. What integrated experimental strategies differentiate this compound’s direct toxin inhibition versus host pathway modulation?
- Methodological Answer : Combine enzymatic and cellular assays:
Direct inhibition : Use FRET or fluorogenic substrates (e.g., SNAP-25 peptide for BoNT/A) to test this compound’s effect on toxin proteolytic activity .
Host targeting : Measure caspase-1/3/6/7 activity in toxin-challenged cells pre-treated with this compound. Correlate caspase IC50 values (e.g., 11–21 µM) with cell viability EC50 .
Genetic validation : Knock out host caspases or use caspase inhibitors to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
